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Compound of Interest

Compound Name: 3-Nitro-N-phenylthiophen-2-amine

Cat. No.: B1318104

A comparative analysis of the spectral characteristics of 3-Nitro-N-phenylthiophen-2-amine
and its N-phenyl substituted analogues, providing key data for researchers in drug discovery
and materials science.

This guide presents a detailed spectroscopic comparison of 3-Nitro-N-phenylthiophen-2-
amine and a series of its derivatives bearing substituents on the N-phenyl ring. While a direct
comparison with its structural isomers bearing the nitro and phenylamino groups at different
positions on the thiophene ring is not currently feasible due to the limited availability of
published spectroscopic data for these specific isomers, this guide offers valuable insights into
how electronic modifications of the N-phenyl group influence the spectral properties of the core
3-nitrothiophen-2-amine scaffold. The data presented herein, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial
reference for the identification and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Nitro-N-phenylthiophen-2-
amine and its derivatives. The data is compiled from the work of de Oliveira, B. G. et al.[1][2]

'H NMR Spectral Data

The *H NMR spectra of these compounds were recorded in CDCls, and chemical shifts (d) are
reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the
influence of the substituent on the phenyl ring on the chemical shifts of the aromatic protons.
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Thiophene Thiophene
Compound Ar-H (ppm) NH (ppm) Other (ppm)
H-4 (ppm) H-5 (ppm)
3-Nitro-N- 7.46-7.42 (m,
] 7.37(d,J = 6.42 (d,J =
phenylthioph 2H), 7.33- 10.05 (s, 1H)
, 6.0 Hz, 1H) 6.0 Hz, 1H)
en-2-amine 7.27 (m, 3H)
N-(4-
7.40(d,J=
chlorophenyl)
8.8 Hz, 2H), 7.38(d,J = 6.44 (d,J =
-3- 10.08 (s, 1H)
) ] 7.23(d,J = 6.0 Hz, 1H) 6.0 Hz, 1H)
nitrothiophen-
] 8.8 Hz, 2H)
2-amine
N-(4-
755(,J=
bromophenyl)
8.8 Hz, 2H), 7.37(d,J= 6.43(d,J =
-3- 10.08 (s, 1H)
) ) 7.17(d,J= 6.0 Hz, 1H) 6.0 Hz, 1H)
nitrothiophen-
) 8.8 Hz, 2H)
2-amine
) 7.25(d,J=
3-Nitro-N-(p-
] 8.4 Hz, 2H), 7.34(d,J= 6.38(d,J = 2.38 (s, 3H,
tolyl)thiophen 9.94 (s, 1H)
) 7.18(d,J = 6.0 Hz, 1H) 6.0 Hz, 1H) CHs)
-2-amine
8.4 Hz, 2H)
N-(4-
7.21(d,J=
methoxyphen
8.9 Hz, 2H), 7.32(d,J = 6.34(d,J = 3.84 (s, 3H,
yl)-3- 9.87 (s, 1H)
} ) 6.96 (d, J = 6.0 Hz, 1H) 6.0 Hz, 1H) OCH5)
nitrothiophen-
8.9 Hz, 2H)

2-amine

3C NMR Spectral Data

The 13C NMR spectral data provides insight into the electronic environment of the carbon atoms
within the molecules. The spectra were recorded in CDCls.
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IR Spectral Data

The IR spectra, recorded as KBr pellets, show characteristic vibrational frequencies (v) in cm™2.
The positions of the N-H and NO: stretching bands are particularly informative.

V(NO2) asymmetric  v(NO2) symmetric

Compound V(N-H) (cm™—
p (N-H) (cm~) (cm-) (cm-1)
3-Nitro-N-
phenylthiophen-2- 3190 1571 1348
amine
N-(4-chlorophenyl)-3-
_( ] P y)- 3253 1560 1340
nitrothiophen-2-amine
N-(4-bromophenyl)-3-
) ) ) 3253 1560 1340
nitrothiophen-2-amine
3-Nitro-N-(p-

_ _ 3236 1544 1375
tolyl)thiophen-2-amine
N-(4-
methoxyphenyl)-3- 3228 1560 1363

nitrothiophen-2-amine

Mass Spectrometry Data

The mass spectrometry data was obtained using Electrospray lonization (ESI-MS). The table
shows the calculated and found mass-to-charge ratios (m/z).
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Compound Molecular Formula  Calculated m/z Found m/z
3-Nitro-N-

phenylthiophen-2- C10HsN202S 220.03 221.05 [M+H]*
amine

N-(4-chlorophenyl)-3-

) ) ) C10H7CIN202S 253.99 253.00 [M-H]~
nitrothiophen-2-amine
N-(4-bromophenyl)-3-

) ) ) C10H7BrN202S 297.94 296.98 [M-H]~
nitrothiophen-2-amine
3-Nitro-N-(p-

] ) C11H10N202S 234.05 235.10 [M+H]*

tolyl)thiophen-2-amine
N-(4-
methoxyphenyl)-3- C11H10N20sS 250.04 249.12 [M-H]~

nitrothiophen-2-amine

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the
characterization of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-20 mg for tH NMR, 20-50 mg for 13C NMR) is prepared in a suitable
deuterated solvent (e.g., CDCls, ~0.6 mL).[3] The solution is transferred to a 5 mm NMR tube.
The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is
shimmed to maximize homogeneity. For *H NMR, the spectral width is typically set to cover a
range of 0-12 ppm. For 13C NMR, the range is typically 0-220 ppm. A sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples, a thin film can be prepared by dissolving a small amount of the compound in
a volatile solvent (e.g., acetone or methylene chloride) and depositing a drop of the solution
onto a KBr or NaCl plate.[1] After the solvent evaporates, the plate is placed in the sample
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holder of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
The spectrum is typically recorded over a range of 4000-400 cm~1.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol,
or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1
and 1.0. The solution is placed in a quartz cuvette, and the spectrum is recorded against a
solvent blank. The absorbance is measured over a specific wavelength range, typically 200-
800 nm, to identify the wavelengths of maximum absorption (Amax).

Mass Spectrometry (MS)

For Electrospray lonization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) at a low concentration (e.g., 1-10 pug/mL). The solution is infused into the ESI
source, where it is nebulized and ionized. The ions are then transferred into the mass analyzer.
Mass spectra are acquired in either positive or negative ion mode over a specific mass-to-
charge (m/z) range.

Spectroscopic Analysis Workflow

The characterization of novel thiophene derivatives typically follows a structured analytical
workflow to ensure accurate identification and structural elucidation. The following diagram
illustrates this general process.
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General Workflow for Spectroscopic Analysis of Thiophene Derivatives
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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization
of thiophene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylthiophen-2-amine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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